molecular formula C18H23N3O2S B12264594 (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone

(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone

Cat. No.: B12264594
M. Wt: 345.5 g/mol
InChI Key: BJFHQZPIMZFNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride and 4-(2-chloroethyl)morpholine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Chemistry

In chemistry, (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

Biologically, this compound has shown potential in various in vitro studies. It has been evaluated for its anti-inflammatory properties, with some derivatives demonstrating significant inhibition of COX-1 and COX-2 enzymes .

Medicine

In medicine, the compound’s derivatives are being explored for their potential as anti-inflammatory agents. Molecular docking studies have supported its potential as a therapeutic agent by showing how it binds to specific protein receptors .

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Compared to similar compounds, (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone stands out due to its unique combination of benzothiazole, piperidine, and morpholine rings.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N3O2S/c1-13-4-5-15-16(11-13)24-18(19-15)21-6-2-3-14(12-21)17(22)20-7-9-23-10-8-20/h4-5,11,14H,2-3,6-10,12H2,1H3

InChI Key

BJFHQZPIMZFNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.